3-[4-CHLORO-5-(3,4-DIMETHOXYPHENYL)THIENO[2,3-D]PYRIMIDIN-2-YL]PYRIDINE
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Overview
Description
3-[4-Chloro-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-2-yl]pyridine is a complex organic compound with a molecular formula of C19H14ClN3O2S. This compound is notable for its unique structure, which includes a thieno[2,3-d]pyrimidine core, a pyridine ring, and various substituents such as a chloro group and dimethoxyphenyl group.
Preparation Methods
The synthesis of 3-[4-Chloro-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-2-yl]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors such as 3-amino-4-cyano-2-thiophenecarboxamides using reagents like formic acid or dimethylformamide dimethylacetal (DMF-DMA).
Substitution Reactions:
Coupling with Pyridine: The final step involves coupling the thieno[2,3-d]pyrimidine core with a pyridine ring under specific reaction conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
3-[4-Chloro-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-2-yl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[4-Chloro-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-2-yl]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-Chloro-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-2-yl]pyridine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to alterations in cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
3-[4-Chloro-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-2-yl]pyridine can be compared with other similar compounds such as:
Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also have a pyrimidine core but with different substituents and are known for their CDK inhibitory activities.
Indole Derivatives: These compounds have a different core structure but exhibit similar biological activities, including anticancer and antiviral properties.
The uniqueness of this compound lies in its specific substituents and their combined effects on its biological activities.
Properties
IUPAC Name |
4-chloro-5-(3,4-dimethoxyphenyl)-2-pyridin-3-ylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S/c1-24-14-6-5-11(8-15(14)25-2)13-10-26-19-16(13)17(20)22-18(23-19)12-4-3-7-21-9-12/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQWXHJHNHBKHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC3=C2C(=NC(=N3)C4=CN=CC=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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